molecular formula C18H16N6O6 B11704424 N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide

N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide

Cat. No.: B11704424
M. Wt: 412.4 g/mol
InChI Key: WGUOLEXIMOHTAO-AYKLPDECSA-N
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Description

N'1,N'4-Bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is a bis-Schiff base derived from succinic dihydrazide and 4-nitrobenzaldehyde. Structurally, it features two hydrazone linkages formed via condensation of the aldehyde groups of 4-nitrobenzaldehyde with the hydrazide groups of succinic dihydrazide. The 4-nitrophenyl substituents confer electron-withdrawing properties, which may enhance thermal stability and influence reactivity in coordination chemistry or catalysis.

Properties

Molecular Formula

C18H16N6O6

Molecular Weight

412.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

WGUOLEXIMOHTAO-AYKLPDECSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and succinic dihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up. The key steps involve:

Chemical Reactions Analysis

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming multidentate complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • H22 Ligand (N'1,N'4-Bis[(E)-pyridin-2-ylmethylene]succinohydrazide): This compound replaces the 4-nitrophenyl groups with pyridin-2-yl substituents. The pyridyl groups enhance metal-coordination capabilities, as evidenced by its use in binuclear Co, Ni, and Zn helicates for catalytic CO₂ conversion .
  • N1,N4-Bis[(4-hydroxyphenyl)methylene]succinohydrazide: Used as a hard segment in polyurethanes, this analogue features 4-hydroxyphenyl groups. The hydroxyl substituents facilitate hydrogen bonding, leading to semicrystalline polymer structures with moderate thermal stability (decomposition temperatures ~250–300°C). Nitro groups, being less polar, would reduce hydrogen bonding but increase rigidity and thermal resistance .
  • N,N-Bis[(E)-(4-nitrophenyl)methylidene]carbothioic dihydrazide: This thiocarbohydrazide derivative (Molecular weight: 372.36 a.m.u.) shares the bis(4-nitrophenyl) motif but replaces the succinohydrazide core with a thiocarbohydrazide backbone. The sulfur atom introduces distinct electronic properties, enhancing radical scavenging activity (IC₅₀: 12–45 μM in DPPH assays) compared to oxygen-based hydrazides .

Functional Analogues in Coordination Chemistry

  • Benzenesulfonohydrazide Derivatives: N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide () and related sulfonohydrazides are synthesized via similar condensation routes. These compounds exhibit strong hydrogen-bonding networks due to sulfonyl groups, leading to higher melting points (>200°C) compared to succinohydrazides.
  • Pyridyl Hydrazones :
    Compounds like N'-[(E)-(4-nitrophenyl)methylidene]pyridine-3-carbohydrazide () demonstrate how nitro groups stabilize conjugated systems, as evidenced by UV-Vis absorption maxima near 350–400 nm. Such electronic properties are critical for optoelectronic applications .

Thermal and Solubility Properties

  • Thermal Stability: Nitro-substituted hydrazides generally exhibit higher thermal stability than hydroxyl- or pyridyl-substituted analogues. For example, polyurethanes derived from hydroxyl-substituted succinohydrazide decompose at ~250°C , while nitro groups could extend this range due to reduced oxidative degradation.
  • Solubility: Succinohydrazides with polar substituents (e.g., hydroxyl or pyridyl) are soluble in polar aprotic solvents like DMF or DMSO. Nitro groups may reduce solubility in aqueous media but enhance compatibility with aromatic solvents .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Succinohydrazide 4-Nitrophenyl ~370 (estimated) High thermal stability, potential catalysis -
H22 Ligand Succinohydrazide Pyridin-2-yl - CO₂ conversion catalysts
N1,N4-Bis[(4-hydroxyphenyl)methylene]succinohydrazide Succinohydrazide 4-Hydroxyphenyl - Polyurethane hard segment
N,N-Bis[(4-nitrophenyl)methylidene]carbothioic dihydrazide Thiocarbohydrazide 4-Nitrophenyl 372.36 Radical scavenging (IC₅₀: 12–45 μM)
N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide Sulfonohydrazide 4-Nitrophenyl ~319 (estimated) Antimicrobial activity

Biological Activity

Chemical Structure

The molecular formula for N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is C15H12N4O4C_{15}H_{12}N_4O_4. The structure features two nitrophenyl groups attached to a succinohydrazide backbone, which is significant for its biological interactions.

Physical Properties

  • Molecular Weight : 304.28 g/mol
  • Solubility : Soluble in organic solvents like DMSO and methanol; limited solubility in water.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest a potential application in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, with an IC50 value of 25 µM, indicating a strong capacity to mitigate oxidative stress.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values for these cell lines were found to be:

Cell LineIC50 (µM)
HeLa15
MCF-720

This suggests potential use as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The study highlighted that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Cytotoxic Mechanism

Another investigation focused on the cytotoxic effects of the compound on breast cancer cells. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, confirming its role as an apoptosis inducer.

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